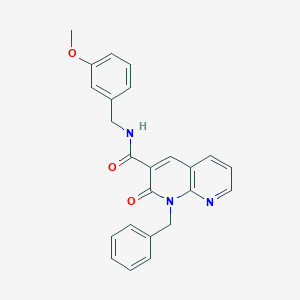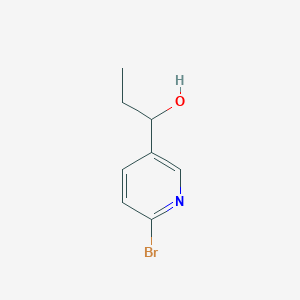
1-(6-Bromopyridin-3-yl)propan-1-ol
概要
説明
1-(6-Bromopyridin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of pyridine and has been synthesized using various methods.
科学的研究の応用
Synthesis and Chemical Modifications
Chemical Synthesis and Safety Improvements : A study by (Palmer et al., 2012) discussed the structural modifications of compounds similar to 1-(6-Bromopyridin-3-yl)propan-1-ol for reducing mutagenicity and drug-drug interactions. These modifications aimed to improve safety profiles.
Role in Antifungal Activity : Research by (Lima-Neto et al., 2012) highlighted the synthesis of derivatives like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, demonstrating significant antifungal properties against Candida species, suggesting potential medicinal applications.
Neurogenesis Applications : A study by (Shin et al., 2015) explored a derivative of 1-(6-Bromopyridin-3-yl)propan-1-ol in inducing neurogenesis in neural stem cells, highlighting its potential in neurological research and therapy.
Biological and Pharmaceutical Investigations
Medicinal Chemistry : Research by (Bolliger et al., 2011) focused on the synthesis of 2-aminopyridines, key structural cores in medicinal compounds, demonstrating the importance of bromopyridine derivatives in drug discovery.
Antifungal Synthesis and Evaluation : A study by (Zambrano-Huerta et al., 2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibiting high activity against Candida strains, indicating the utility of such compounds in developing antifungal agents.
Pharmaceutical Agent Development : Investigations by (Stenlake et al., 1989) and (Vardanyan, 2018) focused on synthesizing derivatives for potential use as intravenous anesthetics and other pharmaceutical applications.
Advanced Material Development
Metal Binding and Antitumor Activity : Research by (Roy et al., 2011) highlighted a cationic imidazopyridine derivative, related to 1-(6-Bromopyridin-3-yl)propan-1-ol, exhibiting significant antitumor activities and potential as cellular imaging agents.
Corrosion Inhibition in Steel : A study by (Gao et al., 2007) synthesized tertiary amines related to the compound and evaluated their performance as corrosion inhibitors, illustrating industrial applications.
Miscellaneous Applications
Agricultural Research : A study by (Phillips et al., 1981) explored a similar heterocyclic amino acid, affecting the morphological development of plants, suggesting potential use in agricultural research.
Ultrasonic Studies in Liquid Mixtures : Research by (Rambabu et al., 1989) used bromobutane and alcohol mixtures, including propan-1-ol, to study ultrasonic velocities and densities, highlighting the compound's relevance in physical chemistry studies.
作用機序
Target of Action
It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(6-Bromopyridin-3-yl)propan-1-ol is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
As an intermediate in organic synthesis and pharmaceutical production , its effects would largely depend on the final compounds it helps produce.
特性
IUPAC Name |
1-(6-bromopyridin-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGHWKWZMLTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

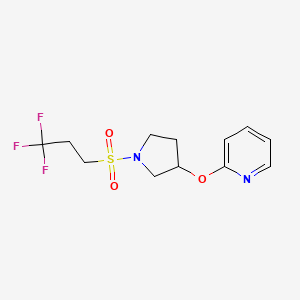
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)
![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)



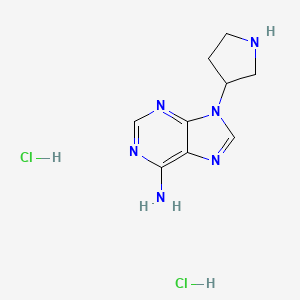

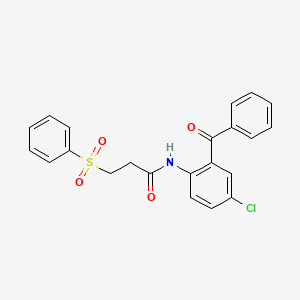

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)
![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)
